

Unveiling the Solid-State Architecture of 2,4,6-Trimethylbenzonitrile: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **2,4,6-Trimethylbenzonitrile**

Cat. No.: **B1295322**

[Get Quote](#)

For Immediate Release

This technical guide provides a comprehensive overview of the crystal structure of **2,4,6-trimethylbenzonitrile**, a key aromatic nitrile. The information presented herein is curated for researchers, scientists, and professionals in the field of drug development and materials science, offering a detailed look into the molecule's solid-state conformation and the experimental procedures used for its characterization.

Introduction

2,4,6-Trimethylbenzonitrile, also known as mesitonitrile, is a substituted aromatic compound with significant utility in organic synthesis. Its molecular structure, characterized by a benzene ring functionalized with a nitrile group and three methyl groups, dictates its chemical reactivity and physical properties. Understanding its three-dimensional arrangement in the crystalline state is paramount for predicting its behavior in various applications, from a precursor in chemical reactions to its potential role in supramolecular chemistry. This document summarizes the crystallographic data and the experimental methodology for the determination of its crystal structure.

Crystallographic Data

The crystal structure of **2,4,6-trimethylbenzonitrile** has been determined by single-crystal X-ray diffraction. The crystallographic data is archived in the Crystallography Open Database

(COD) under the identifier 4302947. A summary of the key crystallographic parameters is presented in the tables below.

Crystal Data and Structure Refinement

Parameter	Value
Empirical formula	C ₁₀ H ₁₁ N
Formula weight	145.20 g/mol
Crystal system	Monoclinic
Space group	P2 ₁ /n
a (Å)	10.123(4)
b (Å)	11.163(5)
c (Å)	7.859(3)
α (°)	90
β (°)	109.39(3)
γ (°)	90
Volume (Å ³)	837.9(6)
Z	4
Calculated density (g/cm ³)	1.151

Atomic Coordinates and Equivalent Isotropic Displacement Parameters

A comprehensive list of atomic coordinates and displacement parameters is available through the Crystallography Open Database (COD) under the entry 4302947. These parameters define the precise position of each atom within the unit cell.

Experimental Protocols

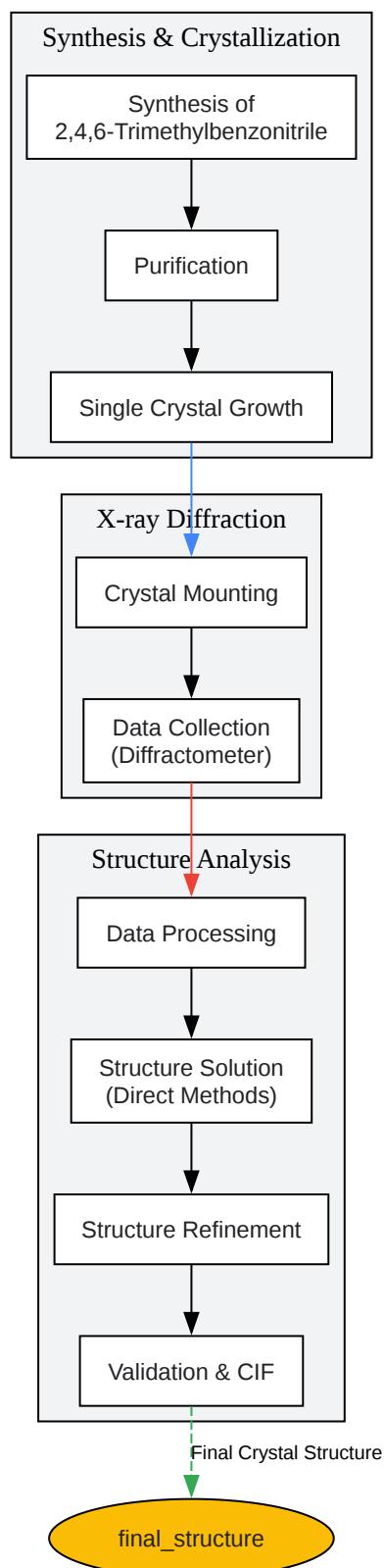
The determination of the crystal structure of **2,4,6-trimethylbenzonitrile** involved the following key experimental stages:

Synthesis and Crystallization

The synthesis of **2,4,6-trimethylbenzonitrile** can be achieved through various established organic synthesis routes, such as the dehydration of 2,4,6-trimethylbenzamide or the Sandmeyer reaction of 2,4,6-trimethylaniline. For the purpose of single-crystal X-ray diffraction, high-purity material is required.

Crystals suitable for X-ray analysis are typically grown by slow evaporation of a saturated solution of the compound in an appropriate organic solvent. The choice of solvent is critical and is often determined empirically. Common solvents for crystallization of aromatic nitriles include ethanol, methanol, or hexane.

X-ray Data Collection


A single crystal of suitable size and quality was mounted on a goniometer head. X-ray diffraction data were collected at a controlled temperature using a diffractometer equipped with a monochromatic X-ray source (typically Mo K α or Cu K α radiation). The crystal was rotated, and a series of diffraction images were collected at different orientations.

Structure Solution and Refinement

The collected diffraction data were processed to yield a set of structure factors. The crystal structure was solved using direct methods or Patterson methods, which provided an initial model of the atomic arrangement. This model was then refined using full-matrix least-squares on F^2 , which minimizes the difference between the observed and calculated structure factors. During refinement, anisotropic displacement parameters for non-hydrogen atoms were introduced, and hydrogen atoms were typically placed in calculated positions and refined using a riding model.

Visualization of the Experimental Workflow

The following diagram illustrates the general workflow for the determination of a small molecule crystal structure using single-crystal X-ray diffraction.

[Click to download full resolution via product page](#)

- To cite this document: BenchChem. [Unveiling the Solid-State Architecture of 2,4,6-Trimethylbenzonitrile: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1295322#crystal-structure-of-2-4-6-trimethylbenzonitrile>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com